Cas no 1566203-96-0 (5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine)

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine is a specialized thiazole derivative featuring a methoxypropyl substituent at the 5-position and an amine group at the 2-position. This compound is of interest in synthetic and medicinal chemistry due to its structural versatility, serving as a key intermediate in the development of heterocyclic compounds. The presence of both the thiazole core and the methoxypropyl side chain enhances its utility in designing biologically active molecules, particularly in pharmaceuticals and agrochemicals. Its well-defined reactivity profile allows for selective functionalization, making it valuable for research applications requiring tailored molecular scaffolds. The compound is typically handled under controlled conditions to ensure stability.
5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine structure
1566203-96-0 structure
Product name:5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine
CAS No:1566203-96-0
MF:C7H12N2OS
MW:172.247980117798
MDL:MFCD26807013
CID:5617770
PubChem ID:104054033

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1566203-96-0
    • EN300-2966930
    • 5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
    • 2-Thiazolamine, 5-(2-methoxy-1-methylethyl)-
    • 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine
    • MDL: MFCD26807013
    • Inchi: 1S/C7H12N2OS/c1-5(4-10-2)6-3-9-7(8)11-6/h3,5H,4H2,1-2H3,(H2,8,9)
    • InChI Key: IPDGAPCNCBLZAT-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC=C1C(C)COC

Computed Properties

  • Exact Mass: 172.06703418g/mol
  • Monoisotopic Mass: 172.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.4Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.168±0.06 g/cm3(Predicted)
  • Boiling Point: 266.9±15.0 °C(Predicted)
  • pka: 5.02±0.10(Predicted)

5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2966930-5g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0
5g
$5179.0 2023-09-06
Aaron
AR028A3M-5g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0 95%
5g
$7147.00 2023-12-15
Enamine
EN300-2966930-0.05g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0
0.05g
$474.0 2023-09-06
Enamine
EN300-2966930-2.5g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0
2.5g
$3501.0 2023-09-06
Aaron
AR028A3M-250mg
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0 95%
250mg
$1240.00 2025-02-15
1PlusChem
1P0289VA-2.5g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0 95%
2.5g
$4390.00 2024-06-20
1PlusChem
1P0289VA-50mg
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0 95%
50mg
$648.00 2024-06-20
1PlusChem
1P0289VA-1g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0 95%
1g
$2269.00 2024-06-20
Enamine
EN300-2966930-1g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0
1g
$1785.0 2023-09-06
Enamine
EN300-2966930-10g
5-(1-methoxypropan-2-yl)-1,3-thiazol-2-amine
1566203-96-0
10g
$7681.0 2023-09-06

Additional information on 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine

Comprehensive Overview of 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine (CAS No. 1566203-96-0): Properties, Applications, and Research Insights

The compound 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine (CAS No. 1566203-96-0) is a specialized organic molecule featuring a thiazole core substituted with an amine group and a methoxypropan-2-yl moiety. This structure imparts unique chemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The thiazole ring, a heterocyclic scaffold, is widely recognized for its bioactivity, particularly in drug discovery and material science. Researchers are increasingly exploring its potential as a building block for small-molecule inhibitors and biologically active compounds, aligning with trends in precision medicine and sustainable chemistry.

In recent years, the demand for high-purity heterocyclic compounds like 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine has surged due to their versatility in medicinal chemistry. The compound’s amine and ether functionalities enable diverse derivatization, catering to applications such as kinase inhibitors and antimicrobial agents. A 2023 study highlighted its role in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug candidates, addressing a key challenge in modern pharmacology. This aligns with frequent search queries like "thiazole derivatives in drug design" and "CAS 1566203-96-0 applications," reflecting growing academic and industrial curiosity.

From a synthetic perspective, 1566203-96-0 is typically prepared via multistep organic reactions, including condensation and cyclization strategies. Its methoxypropan-2-yl side chain enhances solubility, a critical factor for bioavailability—a hot topic in pharmaceutical formulation forums. Analysts note its potential in crop protection chemicals, where thiazole-based compounds are gaining traction as eco-friendly alternatives. This resonates with searches such as "green chemistry thiazole amines" and "sustainable agrochemicals 2024."

Quality control of 5-(1-Methoxypropan-2-yl)-1,3-thiazol-2-amine requires advanced analytical techniques like HPLC and NMR spectroscopy, ensuring compliance with Good Manufacturing Practices (GMP). The compound’s stability under varying pH conditions is another area of investigation, particularly for drug delivery systems. Industry reports suggest its inclusion in libraries for high-throughput screening (HTS), answering frequent queries like "how to source CAS 1566203-96-0 for research."

Looking ahead, 1566203-96-0 exemplifies the convergence of structural modularity and functional adaptability in modern chemistry. Its relevance to personalized therapeutics and green synthesis positions it as a compound to watch, mirroring broader shifts toward targeted therapies and environmental stewardship. As research evolves, this molecule may unlock novel pathways in bioactive material development, further solidifying its role in science and industry.

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